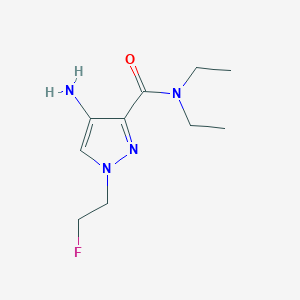
4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide (also known as A-769662) is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound was first identified as an activator of AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy metabolism. In recent years, A-769662 has been studied extensively for its ability to modulate various cellular pathways and its potential in the treatment of metabolic disorders such as diabetes and obesity.
Wirkmechanismus
A-769662 activates AMPK by binding to the γ subunit of the enzyme, which leads to conformational changes that increase the activity of the kinase. AMPK activation leads to the phosphorylation of various downstream targets involved in glucose and lipid metabolism, including acetyl-CoA carboxylase (ACC) and glucose transporter 4 (GLUT4).
Biochemical and Physiological Effects:
A-769662 has been shown to have a number of biochemical and physiological effects related to its activation of AMPK. These include increased glucose uptake and improved insulin sensitivity in skeletal muscle cells, decreased hepatic glucose production, and improved lipid metabolism. A-769662 has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of A-769662 is its specificity for AMPK activation, which allows for the study of specific downstream targets involved in glucose and lipid metabolism. However, one limitation of A-769662 is its potential toxicity at high doses, which can limit its use in in vivo experiments.
Zukünftige Richtungen
There are a number of future directions for research on A-769662. These include the study of its potential in the treatment of other metabolic disorders such as non-alcoholic fatty liver disease and cardiovascular disease. In addition, the development of more potent and selective AMPK activators could lead to the identification of new therapeutic targets for metabolic disorders. Finally, the study of the effects of A-769662 on other cellular pathways could lead to the identification of new therapeutic applications for this compound.
Synthesemethoden
The synthesis of A-769662 involves a multi-step process that includes the reaction of 2,3,4,5-tetrafluorobenzyl alcohol with ethyl diethylaminomalonate to form the corresponding ester. This ester is then treated with hydrazine to form the pyrazole ring, followed by the introduction of the amide group through reaction with 4-aminobutyric acid. The final step involves the introduction of the fluoroethyl group through reaction with 2-bromoethyl triflate.
Wissenschaftliche Forschungsanwendungen
A-769662 has been studied extensively for its potential therapeutic applications in metabolic disorders such as diabetes and obesity. It has been shown to activate AMPK, which plays a key role in regulating glucose and lipid metabolism. A-769662 has also been shown to increase glucose uptake and improve insulin sensitivity in skeletal muscle cells. In addition, A-769662 has been shown to decrease hepatic glucose production and improve lipid metabolism in animal models of diabetes and obesity.
Eigenschaften
IUPAC Name |
4-amino-N,N-diethyl-1-(2-fluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN4O/c1-3-14(4-2)10(16)9-8(12)7-15(13-9)6-5-11/h7H,3-6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVKGVSZKCKVMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=NN(C=C1N)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-chloro-6-fluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2642475.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-bromobenzamide](/img/structure/B2642476.png)
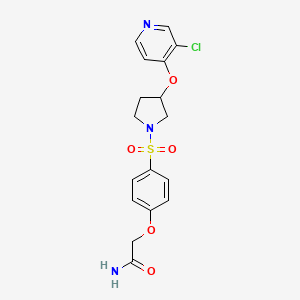

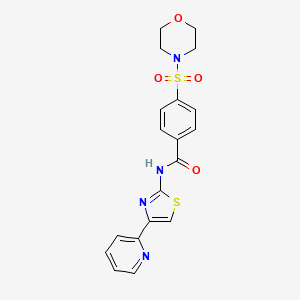
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2642484.png)
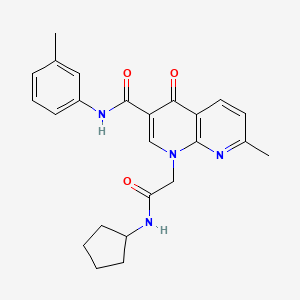
![(1R,4R,5R)-1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2642488.png)

![4-methoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2642490.png)

![3-(3-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2642494.png)
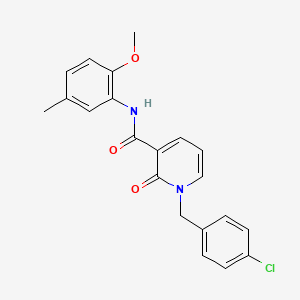
![N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2642497.png)